Sertindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antipsychotic Effects:

Early research explored Sertindole's potential to manage positive and negative symptoms of schizophrenia. Studies showed some effectiveness in reducing positive symptoms like hallucinations and delusions []. However, the evidence for its impact on negative symptoms was less conclusive [].

Safety Concerns and Withdrawal from Market:

Sertindole's development was significantly impacted by concerns about its safety profile. Several studies reported an increased risk of QT prolongation, a change in the heart's electrical activity that could lead to serious arrhythmias []. A large-scale study, the Sertindole Cohort Prospective (SCoP) study, aimed to assess Sertindole's safety in a real-world setting. The study ultimately led to Sertindole's withdrawal from the market due to the confirmation of a higher risk of cardiac events compared to the control group [].

Sertindole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Developed by Lundbeck and marketed under various brand names, including Serdolect and Serlect, it is classified as a phenylindole derivative. Sertindole exhibits a complex pharmacological profile, acting on several neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and alpha-1 adrenergic receptors. Its unique receptor affinity allows it to effectively manage symptoms of schizophrenia while minimizing certain side effects typically associated with other antipsychotics .

Sertindole undergoes metabolic transformations primarily in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The major metabolites include dehydrosertindole and 4-hydroxyimidazolidin-2-one. These metabolic pathways influence its pharmacokinetics and therapeutic efficacy. The compound has a molecular formula of C24H26ClFN4O and a molecular weight of approximately 440.9 g/mol .

Key Reactions:- Metabolism: Sertindole is metabolized to various metabolites in the liver.

- Binding: Sertindole binds to multiple receptors with varying affinities, influencing its therapeutic effects.

Sertindole's efficacy in treating schizophrenia is attributed to its action on multiple neurotransmitter systems. It demonstrates a high binding affinity for serotonin receptors, particularly 5-HT2A (Ki = 0.39 nM) and 5-HT2C (Ki = 0.9 nM), which are believed to mediate its atypical antipsychotic properties. Additionally, it shows a lower affinity for dopamine D2 receptors compared to typical antipsychotics, which may contribute to its reduced risk of extrapyramidal side effects .

Mechanism of Action:- Serotonin Receptor Modulation: Sertindole's interaction with serotonin receptors helps alleviate both positive and negative symptoms of schizophrenia.

- Dopamine Receptor Interaction: It provides therapeutic effects while minimizing the risk of movement disorders.

The synthesis of sertindole involves multi-step organic reactions starting from simpler indole derivatives. The general synthetic route includes the following steps:

- Formation of Indole Ring: A substituted indole is synthesized using appropriate precursors.

- Piperidine Attachment: The indole derivative is reacted with piperidine to form a piperidinyl-substituted indole.

- Imidazolidinone Formation: The final step involves cyclization to form the imidazolidinone structure characteristic of sertindole.

This synthetic pathway allows for the introduction of various substituents that can modify the pharmacological properties of the compound .

Sertindole is primarily indicated for the treatment of schizophrenia. Its unique receptor profile allows it to manage both positive symptoms (like hallucinations) and negative symptoms (such as social withdrawal) effectively. It may also be considered in cases where patients do not respond well to first-line treatments due to its distinct side effect profile .

Potential

Sertindole has been studied for its interactions with other medications and substances. Notably, it can prolong the QT interval on an electrocardiogram, raising concerns about potential cardiac arrhythmias when combined with other drugs that have similar effects.

Key Interactions:- Cardiac Effects: Caution is advised when co-administering sertindole with other medications that prolong QTc.

- Metabolic Interactions: As sertindole is metabolized by CYP450 enzymes, drugs that inhibit or induce these enzymes can affect sertindole levels and efficacy.

Several compounds share structural or functional similarities with sertindole, particularly within the class of atypical antipsychotics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Risperidone | Atypical antipsychotic | Broader receptor profile; higher D2 affinity |

| Olanzapine | Atypical antipsychotic | More sedative effects; different metabolic pathway |

| Quetiapine | Atypical antipsychotic | Prominent sedative properties; varied receptor affinities |

| Aripiprazole | Partial agonist at D2 | Unique mechanism; lower risk of weight gain |

Sertindole's distinct receptor binding profile, particularly its low D2 occupancy leading to fewer extrapyramidal symptoms, differentiates it from these other compounds .

Sertindole is characterized by its molecular formula C24H26ClFN4O, representing a complex heterocyclic compound with a molecular weight of 440.94 g·mol−1 [1] [2] [3]. The compound exhibits an achiral structure with no defined stereocenters or E/Z centers, resulting in no optical activity [4] [5]. The Chemical Abstracts Service registry number for sertindole is 106516-24-9 [1] [6].

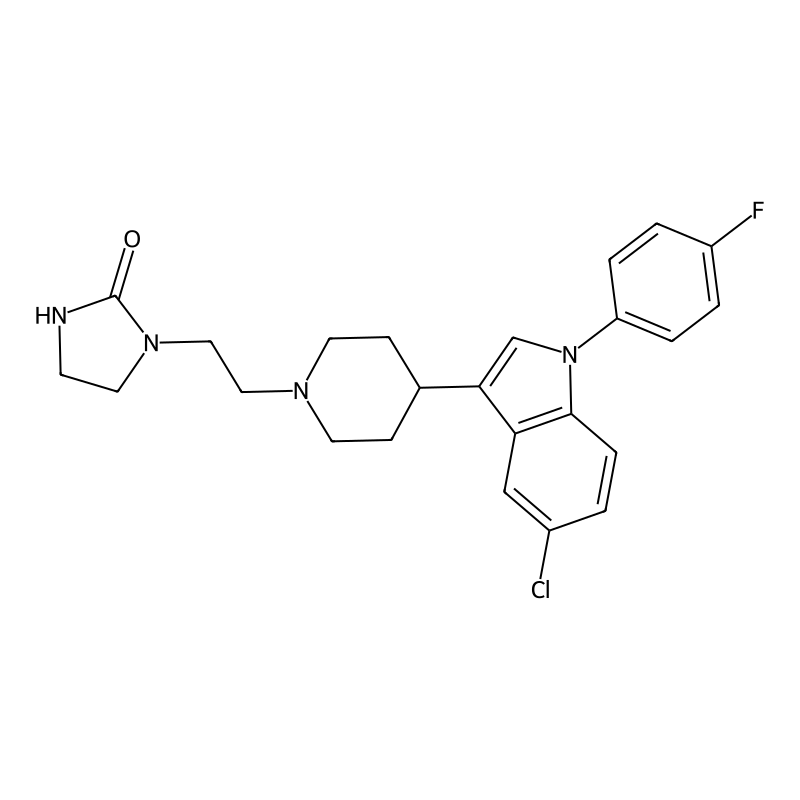

The International Union of Pure and Applied Chemistry name for sertindole is 1-(2-{4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one [7] [8]. The compound is chemically classified as a phenylindole derivative, specifically described as a phenylindole that is 1H-indole substituted on the nitrogen by a p-chlorophenyl group, at position 5 by chlorine, and at position 3 by a piperidin-4-yl group, which is itself substituted on the nitrogen by a 2-(2-oxoimidazolidin-1-yl)ethyl group [8].

The molecular structure consists of several key functional groups integrated into a complex heterocyclic framework. The core structure features an indole ring system substituted with a 4-fluorophenyl group at the nitrogen position and a chlorine atom at the 5-position of the indole ring [1] [8]. The 3-position of the indole is connected to a piperidine ring, which in turn is linked through an ethyl bridge to an imidazolidin-2-one moiety [8].

| Property | Value |

|---|---|

| Molecular Formula | C24H26ClFN4O |

| Molecular Weight (g·mol−1) | 440.94 |

| CAS Registry Number | 106516-24-9 |

| IUPAC Name | 1-(2-{4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one |

| Chemical Classification | Phenylindole derivative |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Optical Activity | None |

Physicochemical Properties

Molecular Weight (440.94 g·mol−1) and Atomic Composition

The molecular weight of sertindole has been consistently reported as 440.94 g·mol−1, with slight variations in literature sources ranging from 440.941 to 440.950 g·mol−1 [1] [2] [3] [4] [5]. The monoisotopic mass is precisely determined as 440.177917 g·mol−1, while the exact mass is reported as 440.177917335 g·mol−1 [4] [9] [10].

The atomic composition of sertindole reflects its complex heterocyclic structure, comprising multiple elements distributed across the molecular framework. The compound contains 24 carbon atoms forming the backbone and ring structures, 26 hydrogen atoms, one chlorine atom as a substituent on the indole ring, one fluorine atom on the phenyl ring, four nitrogen atoms distributed across the indole, piperidine, and imidazolidinone moieties, and one oxygen atom in the carbonyl group of the imidazolidinone ring [1] [2] [3].

| Element | Symbol | Number of Atoms | Atomic Weight (g·mol−1) | Mass Contribution (g·mol−1) |

|---|---|---|---|---|

| Carbon | C | 24 | 12.010 | 288.240 |

| Hydrogen | H | 26 | 1.008 | 26.208 |

| Chlorine | Cl | 1 | 35.450 | 35.450 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total Molecular Weight | 440.923 g·mol−1 |

Crystalline Forms and Polymorphism

While specific information regarding sertindole polymorphism was not extensively documented in the available literature, the general principles of pharmaceutical polymorphism apply to this compound. Crystalline materials, including pharmaceutical compounds like sertindole, can exhibit multiple crystal forms or polymorphs, each representing different unit cell configurations while maintaining the same chemical composition [11].

Polymorphism in pharmaceutical compounds occurs when a single chemical species adopts more than one possible unit cell configuration to minimize crystal lattice energy under specific thermodynamic conditions [11]. These different polymorphic forms can exhibit varying physical properties including solubility, dissolution rate, nucleation and growth kinetics, bioavailability, morphology, and isolation characteristics, while maintaining identical chemical properties [11].

The significance of polymorphism in pharmaceutical development cannot be understated, as different crystal forms can impact the stability, solubility, and ultimately the bioavailability of the active pharmaceutical ingredient. Knowledge about the stability of crystal forms and tightly controlled processing conditions are critical to obtain the desired polymorph [11]. Environmental factors such as temperature, agitation, and solvent composition can influence the formation of specific polymorphic forms [11].

Solubility Characteristics and Partition Coefficient

The physicochemical properties of sertindole include several critical parameters that influence its behavior in various environments. The density of sertindole is reported as 1.4 ± 0.1 g·cm−3 [12]. The compound exhibits a melting point range of 95-100°C, indicating its thermal stability characteristics [12]. The boiling point is significantly higher at 592.1 ± 50.0°C at 760 mmHg, reflecting the strong intermolecular forces present in the compound [12]. The flash point, representing the lowest temperature at which the compound can vaporize to form an ignitable mixture in air, is determined to be 311.9 ± 30.1°C [12].

While specific solubility data and partition coefficient values for sertindole were not explicitly reported in the available literature, the partition coefficient concept is fundamental to understanding the compound's distribution behavior between different phases. The partition coefficient represents the ratio of a compound's concentration in an organic phase compared to an aqueous phase when equilibrium is established [13]. This parameter is crucial for predicting the compound's behavior in biological systems and pharmaceutical formulations [13].

| Property | Value |

|---|---|

| Density (g·cm−3) | 1.4 ± 0.1 |

| Melting Point (°C) | 95-100 |

| Boiling Point (°C) | 592.1 ± 50.0 (at 760 mmHg) |

| Flash Point (°C) | 311.9 ± 30.1 |

| Monoisotopic Mass (g·mol−1) | 440.177917 |

| Exact Mass (g·mol−1) | 440.177917335 |

| InChI Key | GZKLJWGUPQBVJQ-UHFFFAOYSA-N |

| SMILES | FC1=CC=C(C=C1)N2C=C(C3CCN(CCN4CCNC4=O)CC3)C5=C2C=CC(Cl)=C5 |

Spectroscopic and Spectrometric Characteristics

Nuclear Magnetic Resonance Spectroscopic Features

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural characterization of sertindole. The compound has been analyzed using both proton nuclear magnetic resonance (1H Nuclear Magnetic Resonance) and carbon-13 nuclear magnetic resonance (13C Nuclear Magnetic Resonance) spectroscopy techniques [14] [15]. These spectroscopic methods provide detailed information about the molecular structure, confirming the presence of various functional groups and their connectivity within the sertindole molecule [14].

The 1H Nuclear Magnetic Resonance spectrum of sertindole reveals characteristic resonances corresponding to the different proton environments within the molecule. The aromatic protons from the fluorophenyl and chloroindole rings exhibit chemical shifts in the downfield region, typically between 6.5-8.5 parts per million [15]. The aliphatic protons from the piperidine ring and ethyl linker appear in the upfield region, generally between 1.0-4.5 parts per million [15].

The 13C Nuclear Magnetic Resonance spectrum provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the imidazolidinone ring typically resonates in the region around 160-180 parts per million, while aromatic carbons appear between 100-160 parts per million [15]. Aliphatic carbons from the piperidine and ethyl portions of the molecule resonate in the upfield region between 10-80 parts per million [15].

Nuclear magnetic resonance spectroscopy has proven particularly valuable in metabolite identification studies of sertindole, where structural modifications resulting from biotransformation processes can be detected and characterized [15]. The technique enables the identification of hydroxylated metabolites, dehydrogenated products, and other structural variants that may arise during metabolic processes [15].

Mass Spectrometric Analysis

Mass spectrometry represents a crucial analytical technique for the characterization and quantification of sertindole. The compound has been extensively studied using various mass spectrometric approaches, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methods [16] [9] [17].

Under positive ion electrospray ionization conditions, sertindole readily forms protonated molecular ions with a mass-to-charge ratio of 441.185, corresponding to the [M+H]+ species [9] [10]. Additional adduct ions are commonly observed, including sodium adducts [M+Na]+ at mass-to-charge ratio 463.167, ammonium adducts [M+NH4]+ at 458.212, and potassium adducts [M+K]+ at 479.141 [10]. Under negative ion conditions, deprotonated molecular ions [M-H]− are observed at mass-to-charge ratio 439.171 [10].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that are valuable for structural confirmation and quantitative analysis [16] [9]. The fragmentation behavior under collision-induced dissociation conditions provides diagnostic ions that can be used for selective detection and identification of sertindole in complex matrices [16] [17].

Gas chromatography-mass spectrometry analysis of sertindole demonstrates a retention time of 27.79 ± 0.05 minutes under specific analytical conditions, with a relative standard deviation of 0.17% [16] [17]. The method exhibits linearity within the concentration range of 50-200 micrograms per milliliter, with a detection limit of 25 micrograms per milliliter in scan mode [16] [17].

| Ion Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 441.185 | 208.0 |

| [M+Na]+ | 463.167 | 215.4 |

| [M-H]− | 439.171 | 213.4 |

| [M+NH4]+ | 458.212 | 216.1 |

| [M+K]+ | 479.141 | 205.4 |

| [M+H-H2O]+ | 423.175 | 194.8 |

| [M+HCOO]− | 485.176 | 214.6 |

| [M+CH3COO]− | 499.192 | 214.4 |

Collision Cross Section Properties

Collision cross section values represent an important physicochemical parameter for sertindole characterization using ion mobility-mass spectrometry techniques. The collision cross section describes the effective area of interaction between an ion and the drift gas molecules during ion mobility separation [18] [19].

For sertindole, predicted collision cross section values have been calculated for various ion forms commonly observed in mass spectrometric analysis [10]. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 208.0 Ų, while the sodium adduct [M+Na]+ shows a slightly larger value of 215.4 Ų [10]. The dehydrated protonated ion [M+H-H2O]+ demonstrates a reduced collision cross section of 194.8 Ų, consistent with the loss of water leading to a more compact ion structure [10].

The collision cross section values for sertindole adducts generally fall within the range of 194.8 to 216.1 Ų, reflecting the influence of different adducting species on the overall ion mobility behavior [10]. These values are consistent with the molecular size and structural complexity of the sertindole molecule [10].

Ion mobility-mass spectrometry techniques utilizing collision cross section measurements provide an additional dimension of separation and identification capability, particularly valuable for distinguishing between isomeric compounds or confirming molecular identity in complex analytical scenarios [18] [19]. The collision cross section parameter, combined with accurate mass measurements, enhances the confidence in compound identification and structural characterization [18] [19].

Classical Synthesis Pathways

The classical synthesis of sertindole follows a well-established multi-step pathway that has been documented extensively in the pharmaceutical literature. The primary synthetic route involves the copper-catalyzed nitrogen-arylation of 5-chloroindole with 4-fluorobromobenzene, followed by sequential functional group transformations to achieve the final product structure [1] [2].

The classical pathway begins with the preparation of 5-chloro-1-(4-fluorophenyl)indole through Ullmann-type coupling reactions. This key intermediate is then subjected to acid-catalyzed condensation with 4-piperidone hydrochloride monohydrate in a mixture of acetic acid and trifluoroacetic acid [1]. The resulting 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes platinum oxide-catalyzed hydrogenation to yield the corresponding piperidine derivative [1].

The final step involves nucleophilic substitution with 1-(2-chloroethyl)-2-imidazolidinone under basic conditions, typically employing potassium carbonate and potassium iodide in methyl isobutyl ketone (MIBK) at elevated temperatures [1] [2]. This classical approach typically achieves overall yields ranging from 70-85% across the multi-step sequence.

Alternative Synthetic Methods

Several alternative synthetic approaches have been developed to address limitations of the classical pathway, particularly focusing on improving efficiency and reducing environmental impact. The modified Ullmann reaction represents a significant advancement, utilizing copper(I) catalysts with ethylenediamine as a chelating ligand under milder conditions [3].

This alternative method employs toluene or toluene-water mixtures as solvents, operating at temperatures between 90-160°C with various copper salts including copper(I) chloride, copper(I) bromide, and copper(II) acetate [3]. The use of ethylenediamine as a chelating ligand significantly improves the reaction efficiency compared to traditional Ullmann conditions, achieving yields of 75-90% for the key coupling step [3].

Another notable alternative involves the use of mixed catalyst systems for the hydrogenation step. A novel approach employs a combination of palladium on carbon (Pd/C) and Raney nickel in a mass ratio of 1:1 to 1:5, operating under atmospheric pressure at 20-50°C [4]. This method demonstrates superior efficiency with reaction times of approximately 18 hours and yields exceeding 90%, while avoiding the formation of dechlorination products commonly observed with platinum oxide catalysts [4].

Industrial Production Strategies

Industrial production of sertindole requires careful optimization of synthetic routes to ensure scalability, cost-effectiveness, and regulatory compliance. The most widely adopted industrial strategy involves the preparation of N-(4-fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine through copper-catalyzed coupling of alkaline metal salts of 2,5-dichlorobenzoic acid with N-(4-fluorophenyl)glycine in aqueous alkaline environments [5].

This industrial approach offers several advantages including the use of readily available starting materials, aqueous reaction media that reduce environmental impact, and the ability to perform reactions on kilogram scales [5]. The process involves cyclization of the glycine intermediate to the corresponding 3-acetoxy-indole using acetic anhydride in the presence of sodium acetate, followed by reduction and water elimination to obtain the key 5-chloro-1-(4-fluorophenyl)indole intermediate [5].

The industrial process incorporates several optimization strategies including pre-treatment of reaction systems at 30-70°C for 1-15 hours before completing reactions at higher temperatures, and the use of pressure systems when solvent compatibility issues arise at elevated temperatures [6]. Quality control measures include comprehensive analytical procedures using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor reaction progress and product purity [6].

Key Intermediates in Synthesis

1-(4-Fluorophenyl)-5-Chloroindole

The preparation of 1-(4-fluorophenyl)-5-chloroindole represents a critical step in sertindole synthesis, as this intermediate serves as the foundation for subsequent transformations. This compound, with molecular formula C14H9ClFN and molecular weight 245.68 g/mol, is typically prepared through copper-catalyzed nitrogen-arylation reactions [1] [3].

The most efficient preparation method involves the reaction of 5-chloroindole with 4-fluorobromobenzene in the presence of copper(I) bromide, ethylenediamine, and potassium carbonate in dimethylformamide (DMF) at temperatures of 130-135°C [1]. The reaction mechanism proceeds through the formation of a copper-indole complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the nitrogen-carbon bond [3].

Optimization studies have demonstrated that the choice of copper source significantly affects reaction efficiency. Copper(I) bromide generally provides superior results compared to copper(II) salts, while the use of ethylenediamine as a chelating ligand is essential for achieving acceptable yields [3]. The reaction typically requires 12-24 hours for completion, with yields ranging from 75-85% depending on the specific conditions employed [3].

Alternative preparation methods include the use of copper(I) iodide with different ligand systems, such as 1,10-phenanthroline derivatives, which can improve functional group tolerance and reduce reaction times [3]. However, these methods generally require higher catalyst loadings and may be less suitable for large-scale production due to cost considerations.

1-(2-(2-Carbonyl Imidazoline)ethyl)piperidin-4-One

The preparation of 1-(2-(2-carbonyl imidazoline)ethyl)piperidin-4-one (molecular formula C12H21N3O2, molecular weight 239.31 g/mol) represents a specialized intermediate that enables direct coupling strategies in sertindole synthesis [7]. This compound serves as an alkylating agent that incorporates both the piperidine ring system and the imidazolidinone moiety in a single transformation.

The synthesis of this intermediate involves the reaction of 4-piperidone with 1-(2-chloroethyl)-2-imidazolidinone under basic conditions. The process typically employs sodium bicarbonate or potassium carbonate as a base in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) [7]. The reaction proceeds through nucleophilic substitution of the chloroethyl group by the piperidine nitrogen, forming the desired intermediate in yields of 70-85% [7].

This intermediate offers significant advantages in synthetic efficiency by eliminating the need for separate alkylation and heterocycle introduction steps. The compound can be directly condensed with 1-(4-fluorophenyl)-5-chloroindole under acid-catalyzed conditions to generate the penultimate intermediate, which requires only reduction to yield sertindole [7].

Quality control of this intermediate is critical, as impurities can significantly impact the final product purity. Common impurities include unreacted starting materials, dialkylated products, and hydrolysis products formed under aqueous conditions [7]. Analytical monitoring typically employs HPLC methods with UV detection at 254 nm to quantify the intermediate and identify potential impurities.

Process-Related Impurities

Identification and Formation Mechanisms

Process-related impurities in sertindole synthesis arise from various side reactions and incomplete transformations during the multi-step manufacturing process. A comprehensive impurity profile has been established through extensive analytical studies, identifying nine major impurities that can form during different synthetic steps [8] [9].

The formation of des-chloro sertindole (Impurity 2) represents one of the most significant impurity pathways, occurring during the platinum-catalyzed hydrogenation step. This impurity forms through reductive dehalogenation of the chlorine atom on the indole ring, typically accounting for 0.5-1.0% of the final product [8]. The mechanism involves the competitive reduction of the carbon-chlorine bond alongside the intended reduction of the tetrahydropyridine ring.

Des-fluoro sertindole (Impurity 3) forms through prolonged hydrogenation conditions, where the fluorine atom on the phenyl ring undergoes reductive elimination. This impurity typically represents 0.20-0.50% of the final product and is particularly problematic because it is difficult to separate from the desired product due to similar chromatographic properties [8].

The tetrahydropyridinyl analog (Impurity 5) results from incomplete reduction of the tetrahydropyridine moiety, occurring when hydrogenation is terminated prematurely. This impurity typically represents 0.02-0.10% of the final product but is significant because it can be difficult to remove during purification processes [8].

Cross-coupling impurities, such as the N-(4-bromophenyl) analog (Impurity 21), arise from the use of contaminated starting materials. When 4-fluorobromobenzene contains traces of 4-dibromobenzene, the resulting impurity can account for 0.05-0.25% of the final product [8]. Similarly, the bromo analog of sertindole (Impurity 27) forms when 5-chloroindole starting material is contaminated with 5-bromoindole, though this impurity typically represents less than 0.02% of the final product [8].

Characterization of Key Impurities

The characterization of sertindole impurities relies primarily on liquid chromatography-mass spectrometry (LC-MS) for initial identification, followed by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The fragmentation patterns observed in LC-MS provide valuable information about the molecular structure and help distinguish between different impurity types [8].

Des-chloro sertindole exhibits a molecular ion peak at m/z 405 (M+H)+, representing a mass difference of 34 Da from sertindole due to the replacement of chlorine with hydrogen. The characteristic fragmentation pattern includes loss of the imidazolidinone moiety (loss of 114 Da) and subsequent fragmentation of the piperidine ring system [8].

Des-fluoro sertindole shows a molecular ion peak at m/z 423 (M+H)+, with a mass difference of 18 Da corresponding to the replacement of fluorine with hydrogen. The MS/MS fragmentation pattern is similar to sertindole but shows distinct differences in the aromatic region fragmentation [8].

The N-(4-bromophenyl) analog exhibits a molecular ion peak at m/z 485/487 (M+H)+, showing the characteristic bromine isotope pattern. The presence of bromine is confirmed by the 1:1 intensity ratio of the molecular ion peaks separated by 2 Da [8].

1H NMR spectroscopy provides definitive structural confirmation for synthesized impurities. Des-chloro sertindole shows the absence of the aromatic proton signal at δ 7.2 ppm that is characteristic of the 6-position proton in sertindole. Des-fluoro sertindole exhibits changes in the aromatic proton multiplicity pattern, with the appearance of additional coupling in the phenyl ring region [8].

13C NMR spectroscopy further confirms structural assignments, particularly for carbon atoms directly affected by the structural modifications. The absence of the quaternary carbon signal at δ 125 ppm in des-chloro sertindole and the changes in fluorine-carbon coupling patterns in des-fluoro sertindole provide additional structural evidence [8].

Impurity Control Strategies

Effective impurity control in sertindole manufacturing requires a multi-faceted approach addressing both prevention and removal strategies. The control of dehalogenation impurities focuses primarily on optimization of hydrogenation conditions, including precise control of temperature, pressure, and catalyst loading [8].

For des-chloro sertindole control, the hydrogenation step requires careful monitoring of reaction progress using in-process analytical methods. The use of alternative catalyst systems, such as the Pd/C and Raney nickel combination, significantly reduces dehalogenation while maintaining efficient reduction of the tetrahydropyridine ring [4]. Temperature control is critical, with optimal conditions typically maintained at 20-50°C under atmospheric pressure [4].

The prevention of des-fluoro sertindole formation requires strict control of hydrogenation reaction time and temperature. Implementation of automated reaction monitoring systems allows for precise termination of the hydrogenation when the desired conversion is achieved, preventing overreduction [8]. The use of hydrogen flow rate control and continuous monitoring of hydrogen uptake provides additional process control capabilities.

Starting material quality control represents a crucial strategy for preventing cross-coupling impurities. Implementation of comprehensive analytical testing for 5-chloroindole and 4-fluorobromobenzene starting materials, including testing for halogen-exchanged analogs, prevents the formation of unwanted coupling products [8]. Supplier qualification programs and incoming material specifications ensure consistent starting material quality.

Purification strategies for impurity removal include optimized crystallization procedures and chromatographic separation techniques. The development of selective crystallization conditions, often involving specific solvent systems and temperature profiles, can effectively reduce impurity levels below acceptable limits [8]. For impurities that cannot be adequately controlled through crystallization, preparative chromatography methods may be employed, though these are generally avoided in large-scale production due to cost considerations.

Process analytical technology (PAT) implementation provides real-time monitoring capabilities for impurity control. High-performance liquid chromatography (HPLC) methods with UV detection at multiple wavelengths allow for continuous monitoring of impurity levels throughout the manufacturing process [8]. The development of method-specific HPLC procedures for each major impurity enables precise quantification and process control.

Storage and handling procedures also play a crucial role in impurity control. Sertindole N-oxide formation through air oxidation can be prevented through storage under inert atmosphere conditions, typically nitrogen or argon [8]. Light-sensitive impurities require storage in amber containers or under light-protected conditions to prevent photodegradation products [10].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AE - Indole derivatives

N05AE03 - Sertindole

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Sertindole has known human metabolites that include 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole and 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-4-hydroxyimidazolidin-2-one.

Wikipedia

Biological Half Life

Dates

2: Ihalainen J, Savolainen K, Tanila H, Forsberg MM. Comparison of

3: El-Kosasy AM, Hussein LA, Sedki NG, Salama NN. Micelle enhanced and native

4: Zoccali RA, Bruno A, Muscatello MR. Efficacy and safety of sertindole in

5: Nielsen J, Wang F, Graff C, Kanters JK. QT dynamics during treatment with

6: Nielsen J, Matz J, Mittoux A, Polcwiartek C, Struijk JJ, Toft E, Kanters JK,

7: Muscatello MR, Bruno A, Micali Bellinghieri P, Pandolfo G, Zoccali RA.

8: Ernst Nielsen R, Odur F, Ostergaard T, Munk-Jørgensen P, Nielsen J. Comparison

9: Waldman W, Kaletha K, Sein Anand J. [Acute poisoning with sertindole--a case

10: Wang SM, Han C, Lee SJ, Patkar AA, Masand PS, Pae CU. Asenapine, blonanserin,

11: El-Ragehy NA, Hassan NY, Abdelkawy M, Tantawy MA. Stability-indicating

12: Pae CU. Sertindole: dilemmas for its use in clinical practice. Expert Opin

13: Kállmán J, Pákáski M, Szucs S, Kálmán S, Fazekas O, Santha P, Szabó G, Janka

14: Jørgensen M, Jørgensen PN, Christoffersen CT, Jensen KG, Balle T,

15: Karamatskos E, Lambert M, Mulert C, Naber D. Drug safety and efficacy

16: Kwon JS, Mittoux A, Hwang JY, Ong A, Cai ZJ, Su TP. The efficacy and safety

17: Shin JH, Park SJ, Kim ES, Jo YK, Hong J, Cho DH. Sertindole, a potent

18: Hale AS, Azorin JM, Lemming OM, Mæhlum E. Sertindole in the long-term

19: Nielsen J, Emborg C, Gydesen S, Dybbro J, Aagaard J, Haderup K, Glyngdal P,

20: Nielsen RE, Levander S, Thode D, Nielsen J. Effects of sertindole on